molecular formula C13H16BrN3O B12939919 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine CAS No. 918801-79-3

5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine

Cat. No.: B12939919
CAS No.: 918801-79-3
M. Wt: 310.19 g/mol
InChI Key: XTCRNDZEXWKXJP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the imidazole class of compounds It features a bromophenyl group, a methoxyethyl group, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction using an appropriate alkyl halide.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Lacks the bromine atom, which may result in different reactivity and binding properties.

    5-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    5-(4-Fluorophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Contains a fluorine atom, which can significantly affect its electronic properties and reactivity.

Uniqueness

The presence of the bromophenyl group in 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity due to the bromine atom’s size and electronegativity.

Properties

CAS No.

918801-79-3

Molecular Formula

C13H16BrN3O

Molecular Weight

310.19 g/mol

IUPAC Name

5-(4-bromophenyl)-1-(2-methoxyethyl)-4-methylimidazol-2-amine

InChI

InChI=1S/C13H16BrN3O/c1-9-12(10-3-5-11(14)6-4-10)17(7-8-18-2)13(15)16-9/h3-6H,7-8H2,1-2H3,(H2,15,16)

InChI Key

XTCRNDZEXWKXJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)N)CCOC)C2=CC=C(C=C2)Br

Origin of Product

United States

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